molecular formula C17H20FNO4S B4621473 1-(4-fluorophenyl)-N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide

1-(4-fluorophenyl)-N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide

Cat. No. B4621473
M. Wt: 353.4 g/mol
InChI Key: HBFRFPGEACMKKJ-UHFFFAOYSA-N
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Description

The compound belongs to a class of organosulfur compounds known for their diverse chemical and biological properties. Methanesulfonamides, in particular, play a crucial role in pharmaceuticals and organic synthesis due to their stability and reactivity.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves novel C–S bond-forming strategies for preparing fluoro(disulfonyl)methane derivatives, which are valuable synthons in the creation of various fluoromethylated organic molecules (Prakash et al., 2010). Such methodologies highlight the synthetic utility and the efficiency of incorporating fluorine and other substituents into complex molecules.

Molecular Structure Analysis

Research on the molecular structure of similar compounds, such as 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, demonstrates the impact of fluorine and methanesulfonamide groups on molecular conformation and hydrogen bonding patterns (Shi-Juan Li et al., 2015). These studies often utilize X-ray crystallography to elucidate the arrangement of atoms and the spatial geometry of molecules.

Chemical Reactions and Properties

The reactivity of methanesulfonamide compounds can be illustrated through their involvement in nucleophilic substitutions and coupling reactions, providing pathways to synthesize a wide range of functionalized organic molecules. For instance, the Sonogashira cross-coupling of N-(4-iodo-2-phenoxyphenyl)methanesulfonamide showcases the compound's utility in forming complex structures (Shylaprasad Durgadas et al., 2012).

properties

IUPAC Name

1-(4-fluorophenyl)-N-[1-(4-methoxyphenoxy)propan-2-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4S/c1-13(11-23-17-9-7-16(22-2)8-10-17)19-24(20,21)12-14-3-5-15(18)6-4-14/h3-10,13,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFRFPGEACMKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)OC)NS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-fluorophenyl)-N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide
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1-(4-fluorophenyl)-N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide
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1-(4-fluorophenyl)-N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide
Reactant of Route 6
1-(4-fluorophenyl)-N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide

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